

# Navigating VCH-286 in Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | VCH-286 |           |
| Cat. No.:            | B611646 | Get Quote |

It appears there may be a typographical error in the compound name "VCH-286." Based on current research, two compounds with similar designations, KCL-286 and GSK2556286, are prominent in animal model studies. This technical support center provides detailed information for both compounds to ensure researchers can effectively refine dosage and experimental design.

#### Section 1: KCL-286 for Spinal Cord Injury Models

KCL-286 is an orally active and brain-penetrant retinoic acid receptor (RAR) β2 agonist investigated for its potential in treating spinal cord and traumatic nerve injuries.[1] It functions by activating RARβ2 in injured neurons, which promotes axonal regeneration, modulates neuroinflammation, and regulates the extracellular matrix.[1][2]

#### Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for KCL-286?

A1: KCL-286 is an agonist of the retinoic acid receptor  $\beta$ 2 (RAR $\beta$ 2).[1][3] The binding of KCL-286 to the RAR $\beta$ 2/retinoid X receptor (RXR) heterodimer on the retinoic acid response element (RARE) activates transcriptional pathways essential for axonal regeneration.[2][4] This process helps stimulate the outgrowth of axons, the nerve fibers responsible for transmitting signals.[3]

Q2: What are the recommended starting doses for KCL-286 in rat models of spinal cord injury?



A2: A frequently cited effective oral dose in rat models is 3 mg/kg, administered every other day for four weeks.[1] The minimum pharmacologically active dose (PAD) in rats has been established at 0.3 mg/kg.[2]

Q3: What are the known pharmacokinetic parameters of KCL-286 in animals?

A3: Preclinical data have shown a mean half-life (t1/2) of 1.4 hours in rats and 2.5 hours in dogs.[2] At a 3 mg/kg dose in rats, the maximum plasma concentration (Cmax) was 1,750 ng/ml and the area under the curve from 0-24 hours (AUC0-24h) was 10,808 ng.h/ml on day one.[4]

#### **Troubleshooting Guide**

Issue 1: Suboptimal functional recovery observed in a rat spinal cord contusion model.

- Possible Cause: Inadequate dosage.
- Troubleshooting Step: The effective dose in a rat model of sensory root avulsion was 3
  mg/kg administered orally every other day.[1] Ensure your dosing regimen aligns with this
  proven dosage. Consider that the optimal dose may vary depending on the specific injury
  model.

Issue 2: Difficulty in assessing target engagement in vivo.

- Possible Cause: Lack of a reliable biomarker.
- Troubleshooting Step: RARβ2 mRNA expression in white blood cells can be used as a surrogate marker for target engagement.[2] Additionally, plasma levels of S100B have been identified as a putative efficacy biomarker that correlates with axonal regeneration in nerveinjured rats.[4][5]

## **Quantitative Data Summary**



| Parameter                             | Value                           | Species  | Model                                        | Source |
|---------------------------------------|---------------------------------|----------|----------------------------------------------|--------|
| EC50 (RARβ2)                          | 1.9 nM                          | In vitro | [1]                                          |        |
| EC50 (RARα)                           | 26 nM                           | In vitro | [1]                                          |        |
| EC50 (RARy)                           | 11 nM                           | In vitro | [1]                                          | _      |
| Effective Oral<br>Dose                | 3 mg/kg (every<br>other day)    | Rat      | Spinal Cord Contusion & Dorsal Root Avulsion | [1]    |
| Minimum Active<br>Dose                | 0.3 mg/kg                       | Rat      | [2]                                          |        |
| Half-life (t1/2)                      | 1.4 hours                       | Rat      | [2]                                          |        |
| Half-life (t1/2)                      | 2.5 hours                       | Dog      | [2]                                          |        |
| Cmax (at 3<br>mg/kg)                  | 1,750 ng/ml                     | Rat      | [4]                                          |        |
| AUC0-24h (at 3<br>mg/kg)              | 10,808 ng.h/ml                  | Rat      | [4]                                          |        |
| No-Adverse-<br>Event Level<br>(NOAEL) | 10 mg/kg (daily<br>for 28 days) | Dog      | [4]                                          |        |

## **Experimental Protocols & Visualizations**

Experimental Workflow for KCL-286 Efficacy Study in a Rat Model





Click to download full resolution via product page

KCL-286 Efficacy Study Workflow

Signaling Pathway of KCL-286





Click to download full resolution via product page

KCL-286 Signaling Pathway

#### Section 2: GSK2556286 for Tuberculosis Models

GSK2556286 is an orally active inhibitor of Mycobacterium tuberculosis that demonstrates cholesterol-dependent activity.[6] It is being investigated for its potential to shorten tuberculosis treatment regimens.[7]

#### **Frequently Asked Questions (FAQs)**

Q1: What is the mechanism of action for GSK2556286?

A1: GSK2556286 acts as an agonist of Rv1625c, a membrane-bound adenylyl cyclase in M. tuberculosis.[6][8] This activation leads to a significant increase in intracellular cyclic AMP



(cAMP) levels, which in turn inhibits cholesterol catabolism, a crucial metabolic pathway for the bacterium's survival within the host.[6][7][8]

Q2: What are the effective doses of GSK2556286 in mouse models of tuberculosis?

A2: In chronic tuberculosis infection models in BALB/c and C3HeB/FeJ mice, GSK2556286 has been tested at doses ranging from 10 to 200 mg/kg.[9] A dose of 100 mg/kg administered orally five days a week for six weeks has been used in C3HeB/FeJ mice for selecting resistant mutants.[10]

Q3: Is the activity of GSK2556286 dependent on the bacterial growth medium?

A3: Yes, the inhibitory activity of GSK2556286 is notably higher in the presence of cholesterol. The IC50 is significantly lower in cholesterol-containing media compared to media with glucose as the primary carbon source.[6]

### **Troubleshooting Guide**

Issue 1: Low in vitro activity against M. tuberculosis.

- Possible Cause: Inappropriate culture medium.
- Troubleshooting Step: Ensure that the in vitro culture medium is supplemented with cholesterol. GSK2556286's mechanism of action is dependent on the inhibition of cholesterol metabolism.[6]

Issue 2: Emergence of drug-resistant mutants.

- Possible Cause: Mutations in the cya gene (Rv1625c).
- Troubleshooting Step: Resistance to GSK2556286 has been linked to mutations in the cya gene.[10] Sequencing of this gene in resistant isolates can confirm the mechanism of resistance.

## **Quantitative Data Summary**



| Parameter               | Value        | Species/Cell<br>Line | Model/Conditi<br>on              | Source  |
|-------------------------|--------------|----------------------|----------------------------------|---------|
| IC50                    | 0.07 μΜ      | THP-1 cells          | Intracellular M.<br>tuberculosis | [6][10] |
| IC50 (H37Rv)            | 2.12 μΜ      | In vitro             | Cholesterol<br>medium            | [6]     |
| IC50 (Erdman)           | 0.71 μΜ      | In vitro             | Cholesterol<br>medium            | [6]     |
| IC50 (H37Rv)            | >125 μM      | In vitro             | Glucose medium                   | [6]     |
| IC50 (Erdman)           | >50 μM       | In vitro             | Glucose medium                   | [6]     |
| Effective Dose<br>Range | 10-200 mg/kg | Mouse                | Chronic TB infection             | [9][11] |
| Oral<br>Bioavailability | High         | Mouse                | [9]                              |         |
| Oral<br>Bioavailability | Moderate     | Rat, Dog             | [9]                              | _       |

# **Experimental Protocols & Visualizations**

Experimental Workflow for GSK2556286 In Vivo Efficacy Study





Click to download full resolution via product page

GSK2556286 In Vivo Efficacy Workflow

Signaling Pathway of GSK2556286





Click to download full resolution via product page

#### GSK2556286 Signaling Pathway

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. medchemexpress.com [medchemexpress.com]







- 2. Phase 1 safety, tolerability, pharmacokinetics and pharmacodynamic results of KCL-286, a novel retinoic acid receptor-β agonist for treatment of spinal cord injury, in male healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The KCL-286 Pill: Regenerating the Ability to Walk [stuyspec.com]
- 4. researchgate.net [researchgate.net]
- 5. C286, an orally available retinoic acid receptor β agonist drug, regulates multiple pathways to achieve spinal cord injury repair PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cyclic AMP-Mediated Inhibition of Cholesterol Catabolism in Mycobacterium tuberculosis by the Novel Drug Candidate GSK2556286 PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Navigating VCH-286 in Preclinical Research: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b611646#refining-vch-286-dosage-for-animal-model-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com